4-(difluoromethyl)-2-fluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

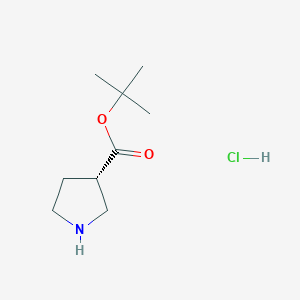

4-(Difluoromethyl)-2-fluorobenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It is also known by other names such as 4-(Difluoromethyl)benzaldehyde, 4-Formylbenzal fluoride, α,α-Difluoro-p-tolualdehyde .

Synthesis Analysis

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis

The molecular structure of 4-(difluoromethyl)-2-fluorobenzaldehyde can be analyzed using various methods. For instance, molecular docking simulations and DFT can be used to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site can be assessed .Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(difluoromethyl)-2-fluorobenzaldehyde can be inferred from its molecular structure. It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da . The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science .Safety and Hazards

While specific safety data for 4-(difluoromethyl)-2-fluorobenzaldehyde was not found, general safety precautions for handling similar chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

The future directions in the field of difluoromethylation processes involve the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethyl)-2-fluorobenzaldehyde involves the introduction of a difluoromethyl group onto a 2-fluorobenzaldehyde molecule.", "Starting Materials": [ "2-fluorobenzaldehyde", "difluoromethyl bromide", "potassium carbonate", "acetone", "diethyl ether", "sodium borohydride", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "The first step involves the preparation of difluoromethyl bromide by reacting bromoform with hydrogen fluoride in the presence of antimony pentachloride.", "Next, 2-fluorobenzaldehyde is reacted with difluoromethyl bromide in the presence of potassium carbonate and acetone to yield 4-(difluoromethyl)-2-fluorobenzaldehyde.", "The crude product is then purified by recrystallization from diethyl ether.", "Finally, the aldehyde group of the product is reduced to an alcohol using sodium borohydride in the presence of hydrochloric acid, followed by neutralization with sodium hydroxide." ] } | |

Número CAS |

875222-54-1 |

Nombre del producto |

4-(difluoromethyl)-2-fluorobenzaldehyde |

Fórmula molecular |

C8H5F3O |

Peso molecular |

174.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.